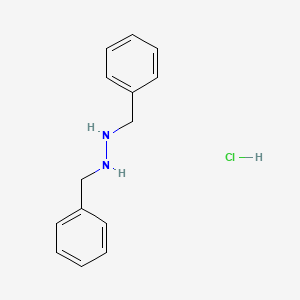

1,2-Dibenzylhydrazine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dibenzylhydrazine;hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1.1 Inhibitory Activity Against Enzymes

DBH has been studied for its potential as an inhibitor of various enzymes, including:

- Urease : DBH and its derivatives have shown promising results as urease inhibitors, which is significant given the role of urease in certain bacterial infections like those caused by Helicobacter pylori. Elevated urease levels can lead to health issues such as peptic ulcers and kidney stones .

- HIV-1 Integrase : DBH has been evaluated for its inhibitory capacity against HIV-1 integrase, an essential enzyme in the viral replication process. Molecular modeling studies suggest that DBH binds effectively to the active site of integrase, indicating its potential as a lead compound for developing antiretroviral drugs .

Table 1: Inhibitory Activity of DBH Against Selected Enzymes

| Enzyme | Predicted ΔG | Predicted K_i | Experimental K_i |

|---|---|---|---|

| Urease | -9.01 | 249.9 | Not available |

| HIV-1 Integrase | -7.10 | 6,246.0 | Not available |

1.2 Insecticide Development

Due to its interaction with the ecdysone receptor (EcR), DBH is being explored for use in insecticides. Compounds that activate EcR can induce premature molting in insects, leading to their death from desiccation or starvation . This application is particularly relevant for agricultural pest control.

Synthetic Applications

2.1 Organic Synthesis

DBH serves as an intermediate in various organic synthesis reactions. It has been used to synthesize hydrazones through reactions with aromatic aldehydes, showcasing its versatility in generating new compounds .

Table 2: Synthesis of Hydrazones Using DBH

| Aldehyde | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzaldehyde | Reflux with DBH and pyridine | 93 |

| p-Chlorobenzaldehyde | Reflux with DBH and sodium carbonate | 80 |

2.2 Coordination Chemistry

DBH exhibits chelating properties, allowing it to form complexes with metal ions such as cobalt, nickel, and cadmium. These complexes have demonstrated antimicrobial activity, making DBH a candidate for further research in coordination chemistry .

Case Studies

3.1 Molecular Modeling Studies

Recent studies utilizing molecular docking techniques have illustrated DBH's binding affinity to various biological targets. For instance, DBH established multiple hydrogen bonds with key residues in the active sites of urease and HIV-1 integrase, suggesting strong interactions that could be exploited in drug design .

3.2 Antimicrobial Activity

Research has highlighted the antimicrobial potential of DBH complexes formed with transition metals. These complexes not only inhibit bacterial growth but also show lower toxicity towards human cells compared to conventional antibiotics .

化学反応の分析

Condensation with Aldehydes

1,2-Dibenzylhydrazine hydrochloride reacts with aromatic aldehydes under reflux in toluene to form dibenzylhydrazones. This reaction proceeds efficiently in the presence of bases like pyridine or sodium carbonate, which liberate the free hydrazine from its hydrochloride salt .

Key Observations:

-

Reaction Mechanism : Hydrazone formation occurs via hydride transfer from the hydrazinocarbinol intermediate (e.g., 18 ) or hydrazonium ion (19 ), bypassing azomethine imine intermediates .

-

Selectivity : The reaction predominantly yields mono-hydrazones (e.g., 9 ) without detectable dipolar cycloaddition byproducts .

Example Reaction :

| Aldehyde | Product (Hydrazone) | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | (13c) | 93% | Toluene, reflux, pyridine |

| p-Chlorobenzaldehyde | (13b) | 87% | Toluene, reflux, Na₂CO₃ |

Acylation Reactions

The hydrochloride salt undergoes selective monoacylation when treated with carboxylic acids in the presence of acyloxyboranes (generated in situ from BH₃·NMe₃ and RCO₂H). This method avoids diacylation, a common issue with traditional acylating agents .

Mechanism :

-

The byproduct NMe₃·BH₂Cl reacts with carboxylic acids to form acyloxyboranes.

-

These intermediates selectively acylate the hydrazine, releasing HCl and H₂ .

Example :

Cyclization to Heterocycles

1,2-Dibenzylhydrazine hydrochloride participates in cyclocondensation reactions to form triazoles. For example, refluxing with 2-(2-hydroxyphenyl)benzoxazin-4-one in ethanol and triethylamine produces 3,5-bis(2-hydroxyphenyl)-1-benzyl-1H- triazole .

Reaction Pathway :

-

Hydrazine attacks the carbonyl group of the benzoxazinone.

-

Ring opening and subsequent cyclization yield the triazole core .

Yield : 70–80% after crystallization .

Oxidative Metabolism

In biological systems, 1,2-dibenzylhydrazine derivatives undergo oxidative metabolism catalyzed by cytochrome P450 and monoamine oxidase. These enzymes cleave the N–N bond, generating azo intermediates (e.g., diazenes) implicated in carcinogenicity .

Key Findings :

特性

CAS番号 |

56157-71-2 |

|---|---|

分子式 |

C14H17ClN2 |

分子量 |

248.75 g/mol |

IUPAC名 |

1,2-dibenzylhydrazine;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H |

InChIキー |

XKBCQCJECHACAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl |

正規SMILES |

C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl |

Key on ui other cas no. |

26254-04-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。